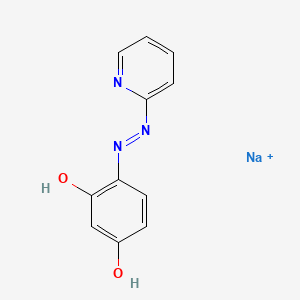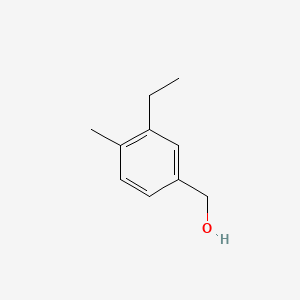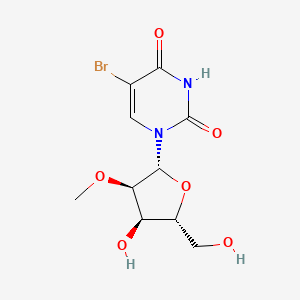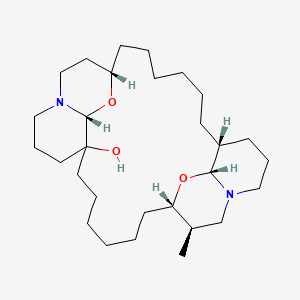
Rizolipase
Übersicht
Beschreibung
Rizolipase is a lipase enzyme that is known for its ability to break down fats . It is synthesized as a precursor form containing a presequence of 26 amino acids, followed by a prosequence of 97 attached to the N-terminal of a 269 amino acids mature sequence . It is produced by Rhizopus oryzae and is suitable for use in many industrial applications .
Synthesis Analysis
This compound is a protein synthesized as a precursor form containing a presequence of 26 amino acids, followed by a prosequence of 97 attached to the N-terminal of a 269 amino acids mature sequence .Molecular Structure Analysis
All known lipases from Rhizopus genus follow the same identical structure even though some amino acidic substitutions can be detected when their primary sequences are compared, not only between different species but also between different isolated strains of the same species .Chemical Reactions Analysis
Lipases are biocatalysts with a significant potential to enable a shift from current pollutant manufacturing processes to environmentally sustainable approaches. They carry out several industrially relevant reactions such as hydrolysis of fats in water/lipid interface and synthesis reactions in solvent-free or non-aqueous media such as transesterification, interesterification, and esterification .Physical and Chemical Properties Analysis
This compound is a nearly white freeze-dried powder or milky yellow powder, soluble in water, with the optimum temperature being 35 37°C .Wirkmechanismus
Target of Action
Rizolipase, also known as pancrelipase lipase, is primarily targeted at dietary fat molecules in the human digestive system . It is an enzyme secreted by the pancreas and is responsible for the hydrolysis of these fat molecules .
Mode of Action
This compound catalyzes the hydrolysis of triglycerides to monoglycerides, glycerol, and fatty acids . This activity is performed by the hydrolyzation of the esters of fatty acids . The hydrolysis is initiated by the action of colipase, which helps to anchor lipase to the lipid-water membrane of the micelle, producing a surface change on lipase .
Biochemical Pathways
Lipases, including this compound, catalyze the breakdown of ester bonds of triglycerides at the interface between aqueous and oily layers . These enzymes are mostly extracellular and are produced during the fermentation process . They are known for their specificity, which can be categorized into positional, substrate, and stereo-specificity .
Pharmacokinetics
It is known that the enzyme is non-specific and exhibits high activity at ph 6, 40°c with high stability for 30 minutes . The constants Km and Vmax, calculated from the Lineweaver-Burk plot, are 0.3 mg/mL and 208.3 U/mL, respectively .
Result of Action
The primary result of this compound’s action is the breakdown of dietary fats into simpler components, facilitating their absorption in the digestive system . The enzyme has also been shown to have a role in biodiesel production, demonstrating its ability to form methyl oleate through the esterification of oleic acid and transesterification of olive oil .
Action Environment
The activity of this compound is influenced by environmental factors such as pH and temperature . It has been observed that monovalent metal ions such as Na+ (1 and 5 mM) and K+ (5 mM) enhance the activity of the lipase . Additionally, the presence of water-miscible organic solvents can lead to the unfolding of the enzyme molecule, exposing the inner hydrophobic residues and causing denaturation at a much faster rate than a pure aqueous system .
Safety and Hazards
Zukünftige Richtungen
Lipases are highly efficient biocatalysts with several current and potential future applications in industrial-scale catalysis because of their widely researched advantages, such as their operation in milder conditions, outstanding selectivity and specificity, and their lower environmental and physiological toxicity . The application of Rhizopus oryzae lipase (ROL) in energy, food, and pharmaceutical industrial sectors has been widely studied .
Biochemische Analyse
Biochemical Properties
Rizolipase plays a crucial role in biochemical reactions, particularly in the hydrolysis of dietary fats . It interacts with triglycerides, the primary form of dietary fat, breaking them down into monoglycerides and free fatty acids. This enzymatic action is essential for the absorption of fats in the digestive system .
Cellular Effects
This compound influences cellular function by facilitating the breakdown and absorption of dietary fats. By converting triglycerides into absorbable units, it ensures cells receive the necessary lipids for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to the ester bonds in triglycerides and catalyzes their hydrolysis. This results in the production of monoglycerides and free fatty acids, which can be absorbed by cells. This enzymatic action does not involve enzyme inhibition or activation, but rather the catalytic activity of the enzyme itself .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed as a function of time. The enzyme exhibits stability and maintains its lipolytic activity over time. Long-term effects on cellular function, such as improved fat absorption, have been observed in in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway. It interacts with triglycerides, catalyzing their breakdown into monoglycerides and free fatty acids. This process is essential for the absorption and utilization of dietary fats .
Eigenschaften
IUPAC Name |
sodium;4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPHCQLJZXMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3NaO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Rizolipase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17120 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
52722-53-9, 9001-62-1, 9014-49-7 | |
| Record name | NSC87878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triacylglycerol lipase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lipase, triacylglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lipase, triacylglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using rizolipase over porcine pancreatic lipase for treating exocrine pancreatic insufficiency (EPI)?
A1: A key advantage of this compound is its stability in the acidic environment of the stomach [, ]. Unlike porcine-derived lipases, which are inactivated by stomach acid and often require enteric coating for protection, this compound's natural acid stability makes it a promising alternative for EPI treatment. Studies have shown that this compound demonstrates higher activity across a broader pH range compared to porcine lipase, even in the presence of bile salts []. This improved stability and activity could lead to better treatment outcomes for EPI patients.
Q2: Has this compound been used in any commercial products for EPI treatment?
A2: Yes, Nortase® is a commercially available medication in Germany that utilizes this compound for EPI treatment []. It contains a mixture of digestive enzymes, including this compound, derived from fungal sources through biotechnology.
Q3: Are there any ongoing research efforts focused on identifying even more effective lipases for EPI treatment?
A3: Absolutely. Researchers are constantly exploring novel enzymes with enhanced activity and stability for improved EPI therapies. For example, a recent study investigated three new ciliate lipases (CL-120, CL-130, and CL-230) derived from Tetrahymena thermophila []. These ciliate lipases demonstrated significantly higher activity (up to 220-fold) compared to commercially available porcine and fungal enzyme preparations, including Nortase, across a wide pH range and in the presence of bile salts. Further research and development of these ciliate lipases could potentially lead to even more effective EPI treatments in the future.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)




